1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine
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Overview
Description
1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine is an organic compound that features a furan ring and a methoxyphenyl group connected via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine typically involves the reaction of furan derivatives with methoxyphenylmethylamine. One common method includes the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans . The reaction conditions often involve the use of catalysts such as gold or other precious metals to facilitate the addition of sulfur ylides to terminal alkynes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection and deprotection sequences.
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives: Evaluated for their tyrosinase inhibitory activity and potential as antipigmentation agents.
Uniqueness: 1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine is unique due to its specific combination of a furan ring and a methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-13-5-3-2-4-12(13)9-14-8-11-6-7-16-10-11/h2-7,10,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZKBPSSQRNJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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